1,7-Dioxaspiro[5.5]undec-2-ene
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Overview
Description
1,7-Dioxaspiro[5.5]undec-2-ene is a spiro compound characterized by a unique structure where two oxygen atoms are incorporated into a spirocyclic framework. This compound is part of the spiroketal family, which is known for its structural specificity and the presence of oxygen atoms in each ring, positioned in alpha of the spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dioxaspiro[5.5]undec-2-ene can be synthesized through several methods. One common approach involves the sequential dialkylation of methoxypropadiene via the corresponding lithium derivatives, followed by acid-catalyzed ring closure . Another method includes the reaction between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides, resulting in the formation of 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,7-Dioxaspiro[5.5]undec-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of oxygen atoms in its structure, which can participate in hydrogen bonding and other interactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include lithium derivatives, acids for catalysis, and oxidizing or reducing agents depending on the desired transformation . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the stability of the spirocyclic structure.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions could produce spirocyclic alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,7-Dioxaspiro[5.5]undec-2-ene involves its ability to form hydrogen bonds and participate in non-covalent interactions. These interactions contribute to the compound’s stability and reactivity. The molecular targets and pathways involved in its action are primarily related to its spirocyclic structure and the presence of oxygen atoms, which facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar in structure but lacks the spirocyclic framework.
1,3-Dithiane: Contains sulfur atoms instead of oxygen, leading to different reactivity and properties.
1,3-Oxathiane: A spiro compound with both oxygen and sulfur atoms, exhibiting unique stereochemistry.
Uniqueness
1,7-Dioxaspiro[5.5]undec-2-ene is unique due to its spirocyclic structure with two oxygen atoms, which imparts specific reactivity and stability. This compound’s ability to form hydrogen bonds and participate in various chemical reactions makes it distinct from other similar compounds .
Properties
IUPAC Name |
1,7-dioxaspiro[5.5]undec-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h3,7H,1-2,4-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOYTBAOVIOBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340692 |
Source
|
Record name | 1,7-Dioxaspiro[5.5]undec-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78013-58-8 |
Source
|
Record name | 1,7-Dioxaspiro[5.5]undec-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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